molecular formula C12H2Cl6O B196249 1,2,3,7,8,9-Hexachlorodibenzofuran CAS No. 72918-21-9

1,2,3,7,8,9-Hexachlorodibenzofuran

Cat. No. B196249
CAS RN: 72918-21-9
M. Wt: 374.9 g/mol
InChI Key: PYUSJFJVDVSXIU-UHFFFAOYSA-N
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Description

1,2,3,7,8,9-Hexachlorodibenzofuran is a dioxin-like polychlorinated dibenzofuran (PCDF) . It has been found in the soil near municipal waste incinerators, water leachates from a landfill, and in blood from individuals that lived near or in herbicide-sprayed regions .


Molecular Structure Analysis

The molecular formula of 1,2,3,7,8,9-Hexachlorodibenzofuran is C12H2Cl6O . The structure includes two benzene rings connected by an oxygen atom, with six chlorine atoms attached to the carbon atoms .


Physical And Chemical Properties Analysis

1,2,3,7,8,9-Hexachlorodibenzofuran has a density of 1.8±0.1 g/cm3, a boiling point of 478.7±40.0 °C at 760 mmHg, and a flash point of 243.3±27.3 °C . It has a molar refractivity of 83.6±0.3 cm3 and a molar volume of 212.2±3.0 cm3 .

Scientific Research Applications

Carcinogenicity and Toxicity Studies

1,2,3,7,8,9-Hexachlorodibenzofuran (HCDD) is recognized for its toxic and carcinogenic properties. Studies have shown that HCDDs, including the 1,2,3,7,8,9 isomers, are potent carcinogens in animal models. The research highlights the stability and fat solubility of these compounds, which contribute to their persistence in the environment and accumulation in biological tissues. Their toxic effects, including carcinogenicity, are partly attributed to their interaction with the aryl hydrocarbon receptor (AhR), although the specific mechanisms remain complex and not fully understood (Huff, Salmon, Hooper, & Zeise, 2004).

Environmental Impact and Dechlorination

HCDDs are of significant environmental concern due to their persistence and toxicity. Research has focused on understanding and mitigating their environmental impact. A study on the dechlorination of HCDDs by a mixed culture containing Dehalococcoides ethenogenes strain 195 demonstrated the potential for biological processes to dechlorinate and detoxify these compounds, highlighting a pathway for mitigating their environmental impact (Liu & Fennell, 2008).

Bioaccumulation and Exposure Analysis

Studies have also focused on the bioaccumulation of HCDDs and related compounds, analyzing their concentration in biological samples to assess exposure risks. For instance, an evaluation of serum dioxin congeners among residents near municipal solid waste incinerators in Korea provided insights into the exposure levels and potential health risks associated with HCDDs and similar compounds (Moon, Chang, Kim, Shin, & Ikeda, 2005).

Mechanistic Studies and Alternative Analysis Methods

The complexity of HCDDs and their isomers necessitates detailed mechanistic studies and the development of sophisticated analytical methods. Research has delved into the mechanisms of dioxin formation, the kinetic model of their formation from other compounds, and the development of alternative gas chromatographic confirmation columns for their analysis, enhancing our understanding and ability to detect and quantify these compounds in various matrices (Khachatryan, Burcat, & Dellinger, 2003).

Safety And Hazards

1,2,3,7,8,9-Hexachlorodibenzofuran is a toxic compound and is not intended for human or veterinary use . It is a persistent organic pollutant that can accumulate in the environment and in the tissues of organisms .

properties

IUPAC Name

1,2,3,7,8,9-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSJFJVDVSXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052470
Record name 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,7,8,9-Hexachlorodibenzofuran

CAS RN

72918-21-9
Record name 1,2,3,7,8,9-Hexachlorodibenzofuran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,8,9-Hexachlorodibenzofuran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7,8,9-Hexachlorodibenzofuran
Source European Chemicals Agency (ECHA)
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Record name 1,2,3,7,8,9-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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